4-(benzyloxy)-1-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
4-(Benzyloxy)-1-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-3-carboxamide is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are utilized in various pharmacological applications
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through multi-step organic synthesis:
Synthesis of Pyrazole Core: The initial step involves the formation of the pyrazole ring. This can be achieved by reacting a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The next step includes the substitution of a hydrogen atom on the pyrazole ring with a 4-fluorophenyl group using a palladium-catalyzed cross-coupling reaction.
Addition of Benzyloxy Group:
Final Functionalization: The compound is completed by introducing the N-(2-methoxy-5-methylphenyl) group through amide bond formation, which can be facilitated by reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of 4-(benzyloxy)-1-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-3-carboxamide may involve optimizing the above synthetic route to increase yield and reduce costs. It typically requires the scale-up of chemical reactions, efficient purification techniques such as recrystallization or chromatography, and strict quality control measures to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group might undergo oxidation under strong oxidizing conditions to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: Aromatic substitution reactions might occur at the fluorophenyl group under suitable conditions, like nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas over palladium on carbon or sodium borohydride.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Amines.
Substitution Products: Substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a starting material or intermediate in the synthesis of more complex molecules. Its diverse functional groups make it a valuable reagent in developing novel organic compounds.
Biology and Medicine
In biology and medicine, pyrazole derivatives like this compound are investigated for their potential therapeutic properties, including anti-inflammatory, antitumor, and antimicrobial activities. They act on various biological pathways, making them candidates for drug discovery and development.
Industry
In the industrial sector, these compounds are used in the development of new materials with specific properties, such as polymers and coatings. Their ability to undergo various chemical reactions makes them versatile building blocks in materials science.
Mechanism of Action
The mechanism by which 4-(benzyloxy)-1-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-3-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The pyrazole ring may interact with target proteins, modulating their activity and triggering downstream biological responses. The specific functional groups, like the fluorophenyl and benzyloxy moieties, contribute to the compound's binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-1-phenyl-1H-pyrazole-3-carboxamide: Lacks the fluorophenyl and methoxy-methylphenyl groups, making it less versatile.
1-(4-Fluorophenyl)-3-(2-methoxyphenyl)-1H-pyrazole: Similar but lacks the benzyloxy group, affecting its reactivity and biological activity.
4-(Benzyloxy)-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide: Similar structure but with a methyl group instead of a fluorine, resulting in different chemical properties.
Uniqueness
4-(Benzyloxy)-1-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-3-carboxamide stands out due to its combination of functional groups, which confer unique reactivity and potential applications in various fields of research. The presence of a fluorine atom, for instance, can significantly alter its electronic properties and interaction with biological targets, enhancing its efficacy in certain applications.
This compound's distinct chemical structure and versatility make it a valuable asset in scientific research and industrial applications.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-4-phenylmethoxypyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O3/c1-17-8-13-22(31-2)21(14-17)27-25(30)24-23(32-16-18-6-4-3-5-7-18)15-29(28-24)20-11-9-19(26)10-12-20/h3-15H,16H2,1-2H3,(H,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPNCDXYBHBEPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=NN(C=C2OCC3=CC=CC=C3)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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